6,8-Dibromo-3-methoxy-2-methylquinoline 6,8-Dibromo-3-methoxy-2-methylquinoline
Brand Name: Vulcanchem
CAS No.: 861210-76-6
VCID: VC4823154
InChI: InChI=1S/C11H9Br2NO/c1-6-10(15-2)4-7-3-8(12)5-9(13)11(7)14-6/h3-5H,1-2H3
SMILES: CC1=NC2=C(C=C(C=C2C=C1OC)Br)Br
Molecular Formula: C11H9Br2NO
Molecular Weight: 331.007

6,8-Dibromo-3-methoxy-2-methylquinoline

CAS No.: 861210-76-6

Cat. No.: VC4823154

Molecular Formula: C11H9Br2NO

Molecular Weight: 331.007

* For research use only. Not for human or veterinary use.

6,8-Dibromo-3-methoxy-2-methylquinoline - 861210-76-6

Specification

CAS No. 861210-76-6
Molecular Formula C11H9Br2NO
Molecular Weight 331.007
IUPAC Name 6,8-dibromo-3-methoxy-2-methylquinoline
Standard InChI InChI=1S/C11H9Br2NO/c1-6-10(15-2)4-7-3-8(12)5-9(13)11(7)14-6/h3-5H,1-2H3
Standard InChI Key FCFSZNPPKZCVRS-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C(C=C2C=C1OC)Br)Br

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Structural Features

The compound’s IUPAC name, 6,8-dibromo-3-methoxy-2-methylquinoline, reflects its substitution pattern on the quinoline backbone . Its molecular formula, C₁₁H₉Br₂NO, corresponds to a molecular weight of 331.00 g/mol . The canonical SMILES representation, COC1=CC2=C(C=C(C=C2C=C1C)Br)Br, delineates the quinoline core with substituents at specific positions . The InChI key, ARZABTDKQGHFSJ-UHFFFAOYSA-N, provides a unique identifier for computational and database applications .

The quinoline scaffold consists of a benzene ring fused to a pyridine ring. Bromine atoms at positions 6 and 8 enhance electrophilic reactivity, while the methoxy group at position 3 contributes to solubility and electronic effects. The methyl group at position 2 introduces steric considerations, influencing reaction pathways and intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name6,8-dibromo-3-methoxy-2-methylquinoline
Molecular FormulaC₁₁H₉Br₂NO
Molecular Weight331.00 g/mol
Canonical SMILESCOC1=CC2=C(C=C(C=C2C=C1C)Br)Br
InChI KeyARZABTDKQGHFSJ-UHFFFAOYSA-N

Synthetic Approaches and Methodologies

Microwave-Assisted Cyclization

Recent advances in quinoline synthesis, such as those reported for Waltherione F, highlight the utility of microwave-promoted cyclization in constructing the heterocyclic core . Although Waltherione F differs in substitution, its synthesis via cyclization of an acetonyl anthranilate precursor underscores the potential for adapting similar methodologies to access 6,8-dibromo-3-methoxy-2-methylquinoline . Such approaches could reduce reaction times and improve yields compared to conventional thermal methods.

Suzuki–Miyaura Coupling

Reaction TypeReagents/ConditionsOutcomeSource
BrominationNBS, DMF, 0°C to RTRegioselective di-bromination
Microwave CyclizationAnthranilate ester, MW, 150°C, 20 minQuinoline core formation
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°CIntroduction of alkyl groups

Physical and Chemical Characteristics

Solubility and Stability

The presence of bromine atoms and a methoxy group confers moderate polarity, suggesting solubility in organic solvents like dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF). The compound’s stability under ambient conditions is inferred from its commercial availability, though prolonged exposure to light or moisture may necessitate inert storage .

SupplierPurityPackagingPrice (USD)Source
American Custom Chemicals95.00%1 mg647.61
American Custom Chemicals95.00%5 mg687.35
American Custom Chemicals95.00%10 mg679.14

Scalability Challenges

The high cost per milligram underscores the need for optimized large-scale synthesis. Industrial production would likely require continuous flow reactors to enhance bromination efficiency and reduce waste generation. Advances in catalytic systems, such as recyclable palladium catalysts for coupling reactions, could further improve cost-effectiveness .

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